Cas no 1805482-72-7 (2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-carboxylic acid)

2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-carboxylic acid
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- Inchi: 1S/C8H7F2NO4/c1-15-6-4(12)2-3(8(13)14)11-5(6)7(9)10/h2,7H,1H3,(H,11,12)(H,13,14)
- InChI Key: HANOIASCZAHCPL-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(C=C(C(=O)O)N1)=O)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 373
- Topological Polar Surface Area: 75.6
- XLogP3: 0.7
2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029029018-1g |
2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-carboxylic acid |
1805482-72-7 | 95% | 1g |
$2,895.00 | 2022-04-01 | |
Alichem | A029029018-500mg |
2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-carboxylic acid |
1805482-72-7 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
Alichem | A029029018-250mg |
2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-carboxylic acid |
1805482-72-7 | 95% | 250mg |
$1,078.00 | 2022-04-01 |
2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-carboxylic acid Related Literature
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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2. Book reviews
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Additional information on 2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-carboxylic acid
Recent Advances in the Study of 2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-carboxylic acid (CAS: 1805482-72-7)
The compound 2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-carboxylic acid (CAS: 1805482-72-7) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug development and therapeutic interventions. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.
Recent studies have highlighted the unique structural features of this pyridine derivative, particularly the presence of the difluoromethyl group at the 2-position, which has been shown to enhance both the metabolic stability and bioavailability of the compound. The carboxylic acid moiety at the 6-position, combined with the hydroxy and methoxy substituents, contributes to its ability to interact with various biological targets, making it a promising scaffold for further drug development.
In terms of synthesis, a 2023 study published in the Journal of Medicinal Chemistry described an optimized route for the production of 2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-carboxylic acid with improved yield and purity. The researchers employed a multi-step synthesis starting from commercially available 2,3-dimethoxypyridine, introducing the difluoromethyl group via a novel radical difluoromethylation protocol. This advancement has made the compound more accessible for further pharmacological evaluation.
From a biological perspective, the compound has demonstrated notable activity as an inhibitor of several enzymes involved in inflammatory pathways. A recent preclinical study showed that 2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-carboxylic acid exhibited potent inhibitory effects on COX-2 with an IC50 of 0.8 μM, while showing minimal activity against COX-1, suggesting potential as a selective anti-inflammatory agent. This selectivity profile could potentially address some of the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Emerging research has also explored the compound's potential in oncology applications. Preliminary in vitro studies have indicated that derivatives of 2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-carboxylic acid show promising activity against certain cancer cell lines, particularly those with overexpression of HIF-1α. The compound's ability to chelate metal ions in the active sites of metalloenzymes may contribute to this observed activity, though further mechanistic studies are needed to fully elucidate this relationship.
Pharmacokinetic studies conducted in animal models have revealed favorable absorption and distribution characteristics for this compound. The presence of the difluoromethyl group appears to significantly improve metabolic stability compared to non-fluorinated analogs, with a plasma half-life of approximately 6 hours in rodent studies. These properties, combined with its demonstrated biological activity, position 2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-carboxylic acid as a lead compound for further optimization and development.
Looking forward, several research groups have announced plans to explore structure-activity relationships around this core scaffold, with particular focus on modifying the carboxylic acid moiety to improve target selectivity and reduce potential off-target effects. The compound's versatility as a building block for further derivatization suggests that it may serve as a valuable tool in medicinal chemistry programs targeting a range of therapeutic areas.
In conclusion, 2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-carboxylic acid represents an exciting area of research in chemical biology and drug discovery. The recent advances in its synthesis, coupled with promising biological activity data, warrant continued investigation into its therapeutic potential. As research progresses, this compound may emerge as a key player in the development of novel treatments for inflammatory diseases and possibly certain cancers.
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